Cholane

Physicochemical characterization Steroid scaffold Hydrophobicity

Procure the unfunctionalized steroid parent Cholane (CAS 548-98-1) to secure a critical negative control and synthetic scaffold. Its lack of hydroxyl/carboxyl groups ensures a 0% baseline in cholesterol absorption assays, isolating hydrophobic scaffold effects from hydroxylation-dependent activity—a capability functionalized bile acids (e.g., cholic acid, mp 198-200°C) cannot provide. Ideal for HPLC validation of unfunctionalized hydrocarbon contaminants and as a precursor for synthesizing antimicrobial C-24 amines. Ensure your ANDA/DMF impurity profiling and oncology lead optimization are built on a validated, scaffold-specific foundation.

Molecular Formula C24H42
Molecular Weight 330.6 g/mol
CAS No. 548-98-1
Cat. No. B1240273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholane
CAS548-98-1
Molecular FormulaC24H42
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESCCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18?,19+,20-,21+,22+,23+,24-/m1/s1
InChIKeyQSHQKIURKJITMZ-BRPMRXRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholane (CAS 548-98-1): Pure Steroid Hydrocarbon Scaffold for Bile Acid Reference and Derivative Synthesis


Cholane (CAS 548-98-1), also known as 5β-cholane, is a C24 steroid hydrocarbon that constitutes the unsubstituted parent nucleus of all bile acids [1]. It is a saturated tetracyclic hydrocarbon with the molecular formula C24H42 and molecular weight of 330.59 g/mol . Unlike functionalized bile acids that contain hydroxyl and carboxyl groups, cholane lacks these polar substituents entirely, existing as a hydrophobic steroid scaffold [1]. The compound occurs in two diastereomeric forms, 5α-cholane (allo series) and 5β-cholane (normal series), with the 5β-configuration corresponding to the stereochemistry found in all mammalian bile acids [2].

Why Bile Acids Cannot Substitute for Cholane in Analytical Reference and Scaffold-Derived Research Applications


Generic substitution fails because cholane (548-98-1) is the unsubstituted hydrocarbon scaffold, whereas commercial bile acids (e.g., cholic acid, deoxycholic acid) are oxygenated derivatives with fundamentally different physicochemical and biological properties. Cholane possesses a melting point of 90 °C and boiling point of 190 °C at 0.001 mmHg [1], while hydroxylated bile acids exhibit significantly higher melting points (e.g., cholic acid: 198-200 °C; deoxycholic acid: 171-174 °C) and distinct solubility profiles due to their amphipathic nature [2]. In functional assays, cholanic acid (the carboxylated derivative) produced no increase in lymph cholesterol absorption over control groups (0% elevation), whereas cholic acid (three hydroxyl groups) was the most effective bile acid in promoting cholesterol absorption [3]. Furthermore, cholane derivatives modified at the C-24 position to introduce basic amine moieties exhibit increased antimicrobial activity toward Gram-positive strains relative to their parent bile acid counterparts [4]. These quantifiable differences in physical properties, biological activity, and functional group availability render bile acids unsuitable as direct substitutes for cholane in applications requiring the unsubstituted scaffold.

Quantitative Differential Evidence for Cholane (548-98-1) Versus Closest Bile Acid Analogs


Physicochemical Property Differentiation: Melting Point and Hydrophobicity of Unsubstituted Cholane Scaffold

Cholane (548-98-1) exhibits a melting point of 90 °C , which is substantially lower than hydroxylated bile acids such as cholic acid (198-200 °C) and deoxycholic acid (171-174 °C) [1]. This 81-110 °C differential reflects the absence of intermolecular hydrogen bonding networks from hydroxyl and carboxyl groups present in functionalized bile acids, confirming cholane as the authentic unsubstituted parent scaffold.

Physicochemical characterization Steroid scaffold Hydrophobicity

Biological Activity Null Baseline: Cholanic Acid Shows Zero Cholesterol Absorption Enhancement

In a lymph-fistula rat model examining intestinal cholesterol absorption, cholanic acid (the carboxylated derivative of cholane with zero hydroxyl groups) produced 0% increase in lymph cholesterol over control groups [1]. In direct contrast, cholic acid (three hydroxyl groups) was identified as the most effective bile acid in promoting cholesterol absorption [1]. Lithocholic acid (one hydroxyl) and deoxycholic acid (two hydroxyls) similarly produced no significant increase [1].

Cholesterol metabolism Bile acid SAR Intestinal absorption

Derivative Antimicrobial Enhancement: Basic Cholane Amines Versus Parent Bile Acids

The introduction of a basic amine function in the side chain of the cholane scaffold (yielding hydroxycholan-24-amines) increased antimicrobial activity toward most Gram-positive strains compared to the corresponding unconjugated bile acids [1]. Solubilities, acidities, partition coefficients (log P), and critical micellar concentrations (CMC) were systematically measured and compared between amine derivatives and their parent bile acids, with amines exhibiting greater aqueous solubility than the corresponding acids [1].

Antimicrobial activity Structure-activity relationship Gram-positive bacteria

Chromatographic Reference Standard Differentiation: Cholane as Negative Control Impurity Marker

Cholane (548-98-1) is commercially available as a pharmaceutical impurity reference standard for use in product development, ANDA and DMF submissions, quality control, and method validation [1]. It serves specifically as a negative control impurity marker for bile acid-derived pharmaceuticals, enabling identification of unfunctionalized scaffold contaminants. Cholane reference standards are provided with comprehensive Certificates of Analysis and analytical data compliant with regulatory standards [1].

Analytical reference standard HPLC method validation Pharmaceutical impurity profiling

Drug-Likeness Predictions: Cholane Derivatives Show Strong Cancer-Drug Preponderance

Computational analysis of eighteen cholane derivative molecules using multilevel neighborhoods of atoms (MNA) descriptors and Lipinski's rule-of-five predicted that all cholane derivatives have stronger preponderance for 'cancer-like-drug' molecules compared to other therapeutic categories [1]. Some related cholane analogs have entered the American National Cancer Institute (ANCI) database [1]. Drug-likeness scores for cholane derivatives ranged from 91.3% to 99.39% across the evaluated series [1].

Drug-likeness Lipinski rule Cancer therapeutics SAR prediction

Validated Application Scenarios for Cholane (548-98-1) in Analytical, Synthetic, and Drug Discovery Workflows


Pharmaceutical Impurity Reference Standard for Bile Acid-Derived Drug Products

Cholane (548-98-1) is utilized as a negative control impurity marker in HPLC method validation and stability studies for bile acid-derived pharmaceuticals. As the unsubstituted scaffold (melting point 90 °C ), it enables detection of unfunctionalized hydrocarbon contaminants that hydroxylated bile acid reference standards cannot identify. Regulatory submissions (ANDA, DMF) require this impurity profiling capability [1].

Negative Control in Cholesterol Absorption and Bile Acid Structure-Activity Studies

Researchers employ cholanic acid (the carboxylated derivative) as a null-activity baseline in intestinal cholesterol absorption assays. Cholanic acid (zero hydroxyl groups) produces 0% increase in lymph cholesterol versus control, whereas cholic acid (three hydroxyl groups) demonstrates significant elevation . This differential enables isolation of hydroxylation-dependent biological effects from scaffold-dependent effects.

Synthetic Intermediate for Antimicrobial Cholane Amine Derivatives

The unsubstituted cholane scaffold serves as the starting material for synthesizing hydroxycholan-24-amines, which exhibit increased aqueous solubility and enhanced antimicrobial activity toward Gram-positive strains relative to parent bile acids . This C-24 amine modification is not accessible from pre-functionalized bile acids, making unsubstituted cholane the required synthetic precursor.

Computational Drug Discovery Scaffold for Cancer Therapeutics

Cholane derivatives demonstrate 91.3-99.39% drug-likeness scores by Lipinski criteria and are computationally predicted to have strong preponderance for cancer-like-drug activity . Some cholane analogs have been entered into the American National Cancer Institute database . Medicinal chemistry teams prioritize cholane-scaffold compounds for oncology lead optimization based on this validated in silico profile.

Technical Documentation Hub

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